tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and features a tert-butyl group, which provides steric hindrance and stability to the molecule. This compound is often utilized as a protecting group for amines in various chemical reactions due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+Amine→tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates where the tert-butyl group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate is widely used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine group.
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of peptides and other biologically active molecules. It helps in the stepwise construction of complex molecules by protecting the amine group during various synthetic transformations.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group in multi-step synthetic processes .
Mechanism of Action
The mechanism by which tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved, typically under acidic conditions, to yield the free amine. This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group, facilitating its removal .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
Comparison: tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl group. Compared to benzyl carbamate and methyl carbamate, tert-butyl carbamate offers greater stability and ease of removal under mild acidic conditions. This makes it particularly useful in synthetic applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVDFSBPCDPXQW-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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